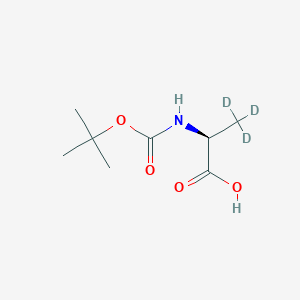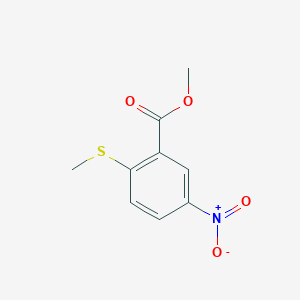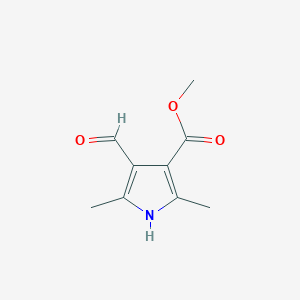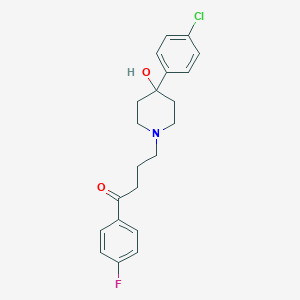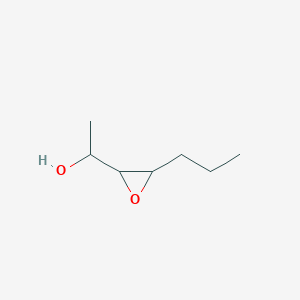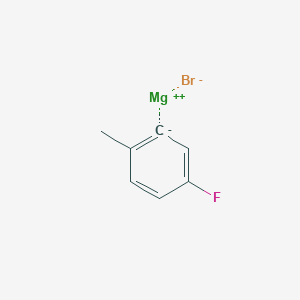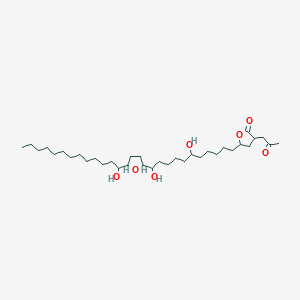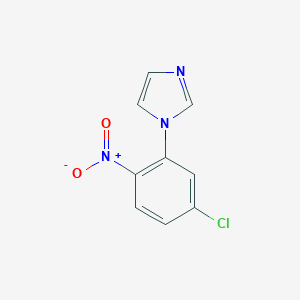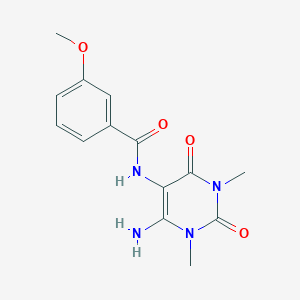
4-(4-Ethoxyphenyl)cyclohexanone
Overview
Description
4-(4-Ethoxyphenyl)cyclohexanone is a chemical compound with the CAS Number: 163671-48-5 and a molecular weight of 218.3 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-(4-Ethoxyphenyl)cyclohexanone consists of a cyclohexanone ring with a 4-ethoxyphenyl substituent . The InChI Code is 1S/C14H18O2/c1-2-16-14-9-5-12 (6-10-14)11-3-7-13 (15)8-4-11/h5-6,9-11H,2-4,7-8H2,1H3 .Physical And Chemical Properties Analysis
4-(4-Ethoxyphenyl)cyclohexanone is a solid at room temperature .Scientific Research Applications
Medicine: Potential Therapeutic Applications
4-(4-Ethoxyphenyl)cyclohexanone: may have potential applications in the field of medicine due to its structural similarity to compounds that exhibit biological activity. For instance, derivatives of cyclohexanone have been studied for their therapeutic importance, showing a range of properties such as anti-inflammatory and antimicrobial effects . The ethoxy group attached to the phenyl ring could potentially be modified to enhance these properties for specific therapeutic applications.
Agriculture: Pesticide Formulation
In agriculture, 4-(4-Ethoxyphenyl)cyclohexanone could be used as a precursor or an active moiety in the synthesis of pesticides. Its structural framework allows for the attachment of various functional groups that can be tailored to target specific pests or plant pathogens, potentially leading to the development of new agrochemicals .
Material Science: Polymer Synthesis
The compound’s molecular structure suggests that it could be a valuable monomer in polymer synthesis. Its phenyl ring provides rigidity, while the ethoxy group could impart flexibility, making it a candidate for creating polymers with desirable mechanical properties for use in materials science .
Environmental Science: Pollutant Detection
4-(4-Ethoxyphenyl)cyclohexanone: might be utilized in environmental science as a reagent or a component in sensors for detecting pollutants. Its chemical reactivity could be harnessed to react with specific environmental contaminants, leading to a measurable change that can be used for detection purposes .
Food Industry: Flavor and Fragrance Agent
In the food industry, this compound could serve as a flavor or fragrance agent. Its structure is conducive to modification, which can be used to develop new flavors or fragrances. Additionally, its potential to form inclusion complexes with other molecules could help in stabilizing volatile flavor compounds .
Cosmetics: UV Filters and Skin Care
In cosmetics, 4-(4-Ethoxyphenyl)cyclohexanone could be explored for its potential use in UV filters or skin care products. The phenyl ring can absorb UV radiation, and with appropriate functionalization, it could be developed into a new class of sunscreen agents. Moreover, its ability to form complexes might be beneficial in encapsulating and stabilizing other cosmetic ingredients .
Energy Production: Biofuel Component
The structural attributes of 4-(4-Ethoxyphenyl)cyclohexanone suggest its potential as a component in biofuel production. Its cyclic ketone group could be involved in reactions leading to long-chain hydrocarbons suitable for use as renewable fuels .
Analytical Chemistry: Reference Standards
Lastly, in analytical chemistry, 4-(4-Ethoxyphenyl)cyclohexanone could be used as a reference standard due to its purity and stability. It could aid in the calibration of instruments and provide a benchmark for the analysis of complex chemical mixtures .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-(4-Ethoxyphenyl)cyclohexanone are currently unknown
Pharmacokinetics
Based on its physicochemical properties, it is predicted to have high gi absorption and bbb permeability . It is also predicted to be a CYP1A2 and CYP2D6 inhibitor . These properties could impact its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 4-(4-Ethoxyphenyl)cyclohexanone’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 4-(4-ethoxyphenyl)cyclohexanone is currently unavailable .
properties
IUPAC Name |
4-(4-ethoxyphenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h5-6,9-11H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGMDGDDOADTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)cyclohexanone | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

